molecular formula C8H10BrNS B13179803 5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole

5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole

Cat. No.: B13179803
M. Wt: 232.14 g/mol
InChI Key: MCABSBJUPOWKOG-UHFFFAOYSA-N
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Description

5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromomethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the reaction of 1-(bromomethyl)cyclopropane with thiazole derivatives. One common method includes the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield bromomethylcyclopropane derivatives . These intermediates can then be reacted with thiazole compounds under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The thiazole ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopropane: A simpler analog that lacks the thiazole ring.

    Thiazole Derivatives: Compounds with different substituents on the thiazole ring.

    Cyclopropylmethyl Derivatives: Compounds with different functional groups attached to the cyclopropylmethyl moiety.

Uniqueness

5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the combination of the bromomethylcyclopropyl group and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole

InChI

InChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-10-6-11-7/h4,6H,1-3,5H2

InChI Key

MCABSBJUPOWKOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=CS2)CBr

Origin of Product

United States

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